1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one
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Overview
Description
1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a triazolopyridazinyl group, and a sulfanyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active triazolopyridazinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The triazolopyridazinyl group can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the triazolopyridazinyl group could lead to partially or fully reduced derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar triazolopyridazinyl core and have been studied for their pharmacological activities.
Triazolopyridazines: A broader class of compounds that includes various derivatives with different substituents on the triazolopyridazinyl ring.
Uniqueness
1-(4-methoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)ethan-1-one is unique due to the presence of the methoxyphenyl and sulfanyl ethanone groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-7-15(8-10-16)18(25)13-27-20-22-21-19-12-11-17(23-24(19)20)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFDFXRCBCHSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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